molecular formula C6H6Cl2O4Sn B14545128 3,3'-(Dichlorostannanediyl)di(prop-2-enoic acid) CAS No. 62277-51-4

3,3'-(Dichlorostannanediyl)di(prop-2-enoic acid)

Cat. No.: B14545128
CAS No.: 62277-51-4
M. Wt: 331.72 g/mol
InChI Key: WOEIHHOURKOBHI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(Dichlorostannanediyl)di(prop-2-enoic acid) is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin (Sn) atom bonded to two chlorine (Cl) atoms and two prop-2-enoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dichlorostannanediyl)di(prop-2-enoic acid) typically involves the reaction of tin(IV) chloride (SnCl4) with prop-2-enoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:

SnCl4+2CH2=CHCOOHCl2Sn(CH2=CHCOOH)2\text{SnCl}_4 + 2 \text{CH}_2=\text{CHCOOH} \rightarrow \text{Cl}_2\text{Sn}(\text{CH}_2=\text{CHCOOH})_2 SnCl4​+2CH2​=CHCOOH→Cl2​Sn(CH2​=CHCOOH)2​

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reactants but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Dichlorostannanediyl)di(prop-2-enoic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of tin.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The chlorine atoms can be substituted with other ligands or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.

Scientific Research Applications

3,3’-(Dichlorostannanediyl)di(prop-2-enoic acid) has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other organotin compounds.

    Biology: The compound’s potential biological activity is studied for its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It is used in the production of polymers and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,3’-(Dichlorostannanediyl)di(prop-2-enoic acid) involves its interaction with molecular targets such as enzymes or cellular receptors. The tin center can coordinate with various biological molecules, affecting their function and leading to the compound’s observed effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dichloride (DBTDC): Another organotin compound with similar reactivity but different applications.

    Triphenyltin chloride (TPTC): Known for its use as a pesticide and antifungal agent.

    Tetrabutyltin (TBT): Used in the synthesis of other organotin compounds and as a stabilizer in PVC.

Uniqueness

3,3’-(Dichlorostannanediyl)di(prop-2-enoic acid) is unique due to its specific structure, which allows for distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a compound of significant interest.

Properties

CAS No.

62277-51-4

Molecular Formula

C6H6Cl2O4Sn

Molecular Weight

331.72 g/mol

IUPAC Name

3-[2-carboxyethenyl(dichloro)stannyl]prop-2-enoic acid

InChI

InChI=1S/2C3H3O2.2ClH.Sn/c2*1-2-3(4)5;;;/h2*1-2H,(H,4,5);2*1H;/q;;;;+2/p-2

InChI Key

WOEIHHOURKOBHI-UHFFFAOYSA-L

Canonical SMILES

C(=C[Sn](C=CC(=O)O)(Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.